molecular formula C13H26N2O3 B11857184 tert-Butyl 3-(1-amino-3-hydroxypropyl)piperidine-1-carboxylate

tert-Butyl 3-(1-amino-3-hydroxypropyl)piperidine-1-carboxylate

Cat. No.: B11857184
M. Wt: 258.36 g/mol
InChI Key: CKOAKJSLDODFTO-UHFFFAOYSA-N
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Description

tert-Butyl 3-(1-amino-3-hydroxypropyl)piperidine-1-carboxylate is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the 1-position and a 1-amino-3-hydroxypropyl substituent at the 3-position. This compound is likely used as an intermediate in pharmaceutical synthesis, particularly for bioactive molecules targeting neurological or metabolic pathways .

Properties

Molecular Formula

C13H26N2O3

Molecular Weight

258.36 g/mol

IUPAC Name

tert-butyl 3-(1-amino-3-hydroxypropyl)piperidine-1-carboxylate

InChI

InChI=1S/C13H26N2O3/c1-13(2,3)18-12(17)15-7-4-5-10(9-15)11(14)6-8-16/h10-11,16H,4-9,14H2,1-3H3

InChI Key

CKOAKJSLDODFTO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)C(CCO)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(1-amino-3-hydroxypropyl)piperidine-1-carboxylate typically involves the protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group. The process may include the following steps:

    Protection of Piperidine: The piperidine nitrogen is protected using tert-butyl chloroformate in the presence of a base such as triethylamine.

    Alkylation: The protected piperidine is then alkylated with 3-chloro-1-propanol to introduce the hydroxypropyl group.

    Amination: The hydroxyl group is converted to an amino group using reagents like ammonia or an amine source under suitable conditions.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride.

    Substitution: The amino group can undergo substitution reactions with various electrophiles to form new derivatives.

Common Reagents and Conditions:

    Oxidation: PCC in dichloromethane.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of complex organic molecules.
  • Employed in the development of new synthetic methodologies.

Biology:

  • Investigated for its potential as a building block in the synthesis of biologically active compounds.
  • Studied for its interactions with biological macromolecules.

Medicine:

  • Explored for its potential use in drug discovery and development.
  • Utilized in the synthesis of pharmaceutical intermediates.

Industry:

  • Applied in the production of specialty chemicals and materials.
  • Used in the development of new polymers and resins.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(1-amino-3-hydroxypropyl)piperidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients (APIs) that interact with specific molecular targets such as enzymes or receptors. The pathways involved can include inhibition or activation of these targets, leading to desired therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares tert-Butyl 3-(1-amino-3-hydroxypropyl)piperidine-1-carboxylate with analogs sharing the Boc-protected piperidine scaffold but differing in substituent type, position, and functional groups.

Aminoalkyl-Substituted Piperidine Derivatives

CAS No. Compound Name Substituent Structure Key Properties
1235439-55-0 tert-Butyl 3-(1-aminoethyl)piperidine-1-carboxylate 1-aminoethyl at C3 Shorter chain; lacks hydroxyl group, reduced solubility
530116-33-7 tert-Butyl 4-(2-aminopropan-2-yl)piperidine-1-carboxylate 2-aminopropan-2-yl at C4 Branched amino group; steric hindrance may limit reactivity
1290046-61-5 tert-Butyl 3-(1-aminopropyl)piperidine-1-carboxylate 1-aminopropyl at C3 Longer alkyl chain; increased lipophilicity vs. target compound

This could improve aqueous solubility compared to purely amino-substituted derivatives .

Hydroxy- and Amino-Hydroxy-Substituted Derivatives

CAS No. Compound Name Substituent Structure Key Properties
301221-57-8 tert-Butyl 4-(2-amino-1-hydroxyethyl)piperidine-1-carboxylate 2-amino-1-hydroxyethyl at C4 Hydroxyl and amino groups on adjacent carbons; potential for chelation
143900-43-0 (R)-tert-Butyl 3-hydroxypiperidine-1-carboxylate Hydroxyl at C3 Lacks amino group; simpler structure with lower polarity

Key Differences: The target compound’s hydroxyl group is positioned distally from the amino group (C1 of the propyl chain vs. adjacent in 301221-57-8), reducing steric strain and enabling distinct conformational flexibility. This spatial arrangement may influence binding affinity in biological systems .

Halogenated and Aromatic Derivatives

CAS No. Compound Name Substituent Structure Key Properties
163210-23-9 tert-Butyl 3-(3-iodopropyl)piperidine-1-carboxylate 3-iodopropyl at C3 Iodo group increases molecular weight; useful as a heavy-atom derivative for crystallography
790667-68-4 tert-Butyl 4-(3-aminophenoxy)piperidine-1-carboxylate 3-aminophenoxy at C4 Aromatic ring enhances lipophilicity; phenoxy linkage may reduce metabolic stability

Key Differences : Unlike halogenated or aromatic analogs, the target compound’s aliphatic hydroxypropyl chain avoids introducing heavy atoms or aromatic systems, balancing solubility and metabolic stability. The iodine in 163210-23-9 makes it valuable for X-ray crystallography (e.g., via SHELX refinement ), while the target’s hydroxyl group could aid in polar interactions without isotopic labeling.

Biological Activity

tert-Butyl 3-(1-amino-3-hydroxypropyl)piperidine-1-carboxylate (CAS Number: 1420967-85-6) is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms, and case studies.

Molecular Formula: C13H26N2O3
Molecular Weight: 258.36 g/mol
Structure: The compound features a piperidine ring substituted with a tert-butyl group and an amino-hydroxypropyl chain, which is critical for its biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the piperidine core followed by the introduction of functional groups through amination and hydroxylation reactions. The synthetic pathways are essential for producing derivatives with enhanced biological activity.

The biological activity of this compound can be attributed to its interaction with various cellular pathways:

  • Cytotoxicity: Preliminary studies indicate that this compound exhibits cytotoxic effects on cancer cell lines. The mechanism is thought to involve disruption of microtubule dynamics, similar to other known anticancer agents .
  • Induction of Apoptosis: It has been observed that compounds with similar structures can induce apoptosis in cancer cells, suggesting that this compound may also trigger programmed cell death through intrinsic or extrinsic pathways .

Case Studies and Research Findings

  • Anticancer Activity:
    • A study evaluated the compound's effects on glioblastoma cell lines, demonstrating significant cytotoxicity at low micromolar concentrations. The results indicated that the compound could induce cell cycle arrest and apoptosis, similar to established chemotherapeutics .
  • Microtubule Disruption:
    • Research has shown that compounds with similar piperidine structures can disrupt microtubule polymerization, leading to mitotic arrest in cancer cells. This property is crucial for their efficacy as anticancer agents .

Comparative Analysis with Related Compounds

Compound NameCAS NumberMolecular WeightBiological Activity
This compound1420967-85-6258.36 g/molCytotoxicity in cancer cells
tert-Butyl 4-(1-amino-3-hydroxypropyl)piperidine-1-carboxylate1420857-49-3258.36 g/molSimilar cytotoxic effects; potential for improved selectivity
Indolyl-Pyridinyl-PropenonesVariousVariesPotent microtubule disruptors; higher GI50 values

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